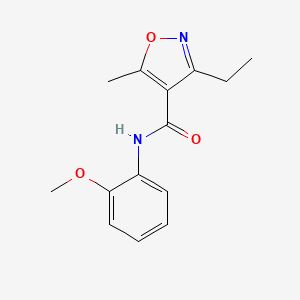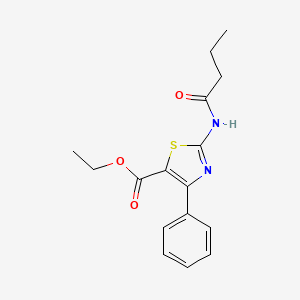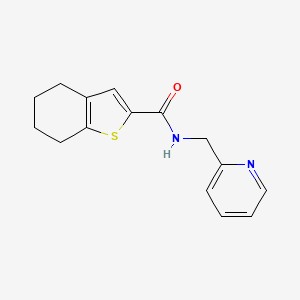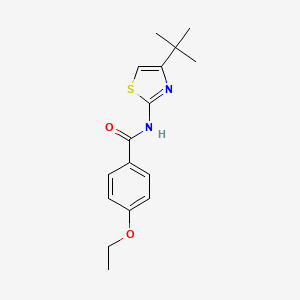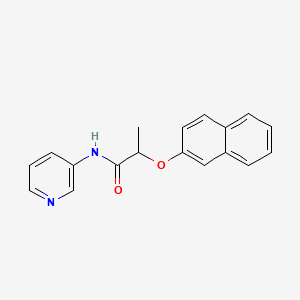
2-(2-naphthyloxy)-N-3-pyridinylpropanamide
描述
2-(2-naphthyloxy)-N-3-pyridinylpropanamide, also known as NPPB, is a chemical compound that has been extensively studied for its scientific research applications. NPPB is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels in various biological systems.
科学研究应用
2-(2-naphthyloxy)-N-3-pyridinylpropanamide has been widely used in scientific research to study the physiological and biochemical effects of chloride channels. Chloride channels play a crucial role in various biological systems, including the nervous system, cardiovascular system, and respiratory system. This compound has been used to study the role of chloride channels in these systems and their potential as therapeutic targets.
作用机制
2-(2-naphthyloxy)-N-3-pyridinylpropanamide is a potent inhibitor of chloride channels, specifically the Ca2+-activated chloride channels (CaCCs). This compound binds to the pore of the channel and blocks the movement of chloride ions through the channel. This inhibition of chloride channels has been shown to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The inhibition of chloride channels by this compound has been shown to have various physiological and biochemical effects. This compound has been shown to reduce the contraction of smooth muscle cells, decrease the secretion of mucus, and inhibit the proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-(2-naphthyloxy)-N-3-pyridinylpropanamide has several advantages for lab experiments. It is a potent and specific inhibitor of chloride channels, making it an ideal tool for studying the role of chloride channels in various biological systems. This compound is also relatively stable and has a long shelf life. However, this compound has some limitations for lab experiments. It is a toxic compound and requires careful handling. This compound can also inhibit other ion channels, such as potassium channels, at high concentrations, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2-(2-naphthyloxy)-N-3-pyridinylpropanamide. One area of research is the development of more specific inhibitors of chloride channels. Another area of research is the identification of the specific chloride channels that are inhibited by this compound in different biological systems. Additionally, the therapeutic potential of this compound for various diseases, such as asthma and cancer, is an area of active research. Finally, the use of this compound as a tool for studying the physiological and biochemical effects of chloride channels in vivo is an area of future research.
属性
IUPAC Name |
2-naphthalen-2-yloxy-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(18(21)20-16-7-4-10-19-12-16)22-17-9-8-14-5-2-3-6-15(14)11-17/h2-13H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJWJJPDQWHSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 3-[(3,3-dimethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4430199.png)

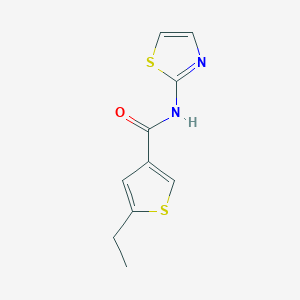
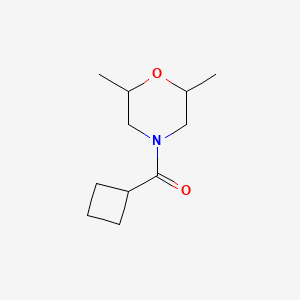
![4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)

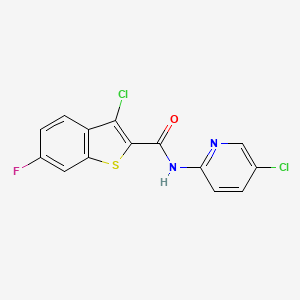
![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)
